molecular formula C7H7F2N3 B2972717 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile CAS No. 1823789-71-4

2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile

Cat. No.: B2972717
CAS No.: 1823789-71-4
M. Wt: 171.151
InChI Key: FUAFUTLNWBBFGK-UHFFFAOYSA-N
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Description

2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile is a chemical compound with the molecular formula C7H7F2N3 and a molecular weight of 171.15 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .

Scientific Research Applications

2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group and the pyrazole ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,2-Difluoroethyl)-1H-pyrazole-3-yl]acetonitrile
  • **1-(2,2-Difluoroethyl)-1H-pyrazole-4-yl]acetonitrile

Uniqueness

2-[1-(2,2-Difluoroethyl)-1H-pyrazol-5-yl]acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific scientific research applications .

Properties

IUPAC Name

2-[2-(2,2-difluoroethyl)pyrazol-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c8-7(9)5-12-6(1-3-10)2-4-11-12/h2,4,7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAFUTLNWBBFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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